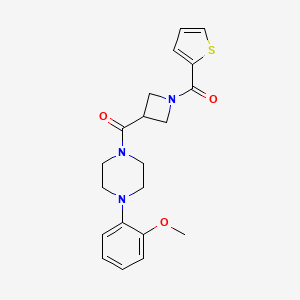

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone

Description

The compound “(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone” is a structurally complex molecule featuring a piperazine ring substituted with a 2-methoxyphenyl group and an azetidine ring linked to a thiophene-2-carbonyl moiety.

Properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-26-17-6-3-2-5-16(17)21-8-10-22(11-9-21)19(24)15-13-23(14-15)20(25)18-7-4-12-27-18/h2-7,12,15H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCBGKMNCGMKBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Derivative: Starting with 2-methoxyaniline, it is reacted with piperazine under appropriate conditions to form the 4-(2-methoxyphenyl)piperazine intermediate.

Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

Coupling Reaction: The final step involves coupling the piperazine and azetidine intermediates with thiophene-2-carbonyl chloride under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate reactions.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the azetidine moiety.

Substitution: Substitution reactions might occur at the piperazine or thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1.1. Dopamine D3 Receptor Modulation

Research indicates that compounds with a piperazine structure, such as (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone, may exhibit selective binding to dopamine D3 receptors. This receptor is implicated in various neuropsychiatric disorders, including schizophrenia and substance use disorders. Studies have shown that modifications to the piperazine core can enhance receptor affinity and selectivity, potentially leading to new treatments for addiction and mood disorders .

1.2. Histone Deacetylase Inhibition

The compound's structural characteristics suggest potential activity as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are promising candidates for cancer therapy due to their role in regulating gene expression associated with cell growth and apoptosis. The presence of the piperazine moiety may enhance the compound's ability to penetrate cellular membranes and exert its effects on gene regulation .

2.1. Binding Affinity and Selectivity

The mechanism of action for (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone involves its ability to bind selectively to specific receptors in the brain. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy. Research has demonstrated that modifications to the molecular structure can lead to improvements in binding affinity, which is essential for developing effective pharmacotherapies .

2.2. Antimicrobial Properties

In addition to its neuropharmacological applications, derivatives of this compound have shown antimicrobial activity against various pathogens, including bacteria and fungi. The thiophene component may contribute to this activity by interfering with microbial metabolic processes or cell wall synthesis .

3.1. Neuropharmacological Studies

A study exploring the effects of various piperazine derivatives on dopamine receptors revealed that compounds similar to (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone exhibited significant effects in animal models of drug addiction, particularly in reducing relapse behaviors associated with heroin use . These findings support the potential use of such compounds in developing therapies for substance use disorders.

3.2. Anticancer Research

In vitro studies have shown that HDAC inhibitors derived from piperazine structures can induce apoptosis in cancer cell lines, suggesting that (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone may possess anticancer properties worth further investigation . The compound's ability to alter gene expression profiles could be leveraged in treatments for various malignancies.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone would depend on its specific interactions with molecular targets. This might involve:

Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other arylpiperazine derivatives, particularly those incorporating thiophene rings and ketone linkages. Below is a comparative analysis based on synthesis, structure, and inferred bioactivity:

Key Observations:

Azetidine vs. Piperazine/Acyclic Chains: The target compound’s azetidine ring introduces conformational rigidity compared to the flexible butanone/ethanone chains in RTC1 and MK42. This may enhance receptor-binding selectivity due to restricted rotational freedom .

Substituent Effects: The 2-methoxyphenyl group on the piperazine ring contrasts with the electron-withdrawing trifluoromethyl group in MK37 and RTC1.

Synthetic Routes : All analogs employ coupling reactions (e.g., HOBt/TBTU activation in DMF), but the target compound’s azetidine-thiophene linkage likely requires specialized azetidine precursors, increasing synthetic complexity compared to linear ketone analogs .

Inferred Bioactivity and Pharmacological Potential

While explicit bioactivity data for the target compound is unavailable in the provided evidence, structural analogs offer insights:

- RTC1: The butanone chain may improve solubility but reduce target affinity compared to smaller ethanone/azetidine systems .

- Target Compound : The azetidine ring’s compact structure could mitigate off-target interactions, while the 2-methoxyphenyl group may reduce oxidative metabolism compared to trifluoromethyl-substituted analogs .

Biological Activity

The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C23H32N4O4S2

- IUPAC Name : N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1-(thiophene-2-carbonyl)azetidin-3-ylmethanone

- SMILES Notation : COc(cc1)ccc1N1CCN(CCNC(C(CC2)CCN2S(c2cccs2)(=O)=O)=O)CC1

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Research indicates that modifications in the piperazine moiety can enhance receptor affinity and selectivity.

Key Findings:

- Dopamine Receptor Affinity : The compound exhibits significant binding affinity for the D3 dopamine receptor, with reported Ki values around 1 nM, indicating high potency and selectivity over D2 receptors .

- Serotonin Receptor Interaction : It has also shown activity at serotonin receptors, particularly 5HT_1A, which may contribute to its anxiolytic effects .

- Structure-Activity Relationships (SAR) : Studies have demonstrated that substituents on the piperazine ring and thiophene carbonyl groups are critical for enhancing biological activity. For instance, the presence of a methoxy group on the phenyl ring has been associated with improved receptor binding characteristics .

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption and Distribution : The compound shows favorable characteristics for blood-brain barrier penetration due to its lipophilicity.

- Metabolism : Metabolized primarily in the liver with a moderate half-life, suggesting potential for once-daily dosing in clinical settings.

- Toxicity Profile : Initial toxicity assessments indicate low cytotoxicity at therapeutic concentrations, though further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone, and what reagents/conditions are critical?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Azetidine Core Formation : Cyclization of precursors (e.g., 3-azetidinone) using reagents like triphenylphosphine and carbon tetrachloride under inert conditions.

Piperazine Coupling : Amide bond formation between the azetidine core and 2-methoxyphenylpiperazine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF.

Thiophene Incorporation : Thiophene-2-carbonyl chloride is reacted with the azetidine intermediate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.

- Critical Parameters : Solvent purity (anhydrous DMF), temperature control during exothermic steps, and stoichiometric ratios to prevent incomplete coupling .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 7.0–7.5 ppm). C NMR identifies carbonyl groups (C=O at ~165–170 ppm).

- IR : Stretching frequencies for C=O (1680–1720 cm) and aromatic C-H (3000–3100 cm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z ~425.18 for CHNOS).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- In Vitro Binding Assays : Screen against serotonin/dopamine receptors (e.g., 5-HT, D) using radioligands like -WAY-100634.

- Enzyme Inhibition : Test for kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ for ATP-dependent enzymes).

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to assess IC values.

- Solubility/Stability : Use shake-flask method in PBS (pH 7.4) and monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can reaction optimization address low yields in the final coupling step?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables: temperature (-10°C to 25°C), solvent (THF vs. DCM), and catalyst (DMAP vs. no catalyst).

- Byproduct Analysis : Identify side products (e.g., unreacted azetidine) via LC-MS and adjust stoichiometry (1.2:1 acyl chloride:amine ratio).

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by ~20% .

Q. What strategies resolve contradictions in receptor binding data across studies?

- Methodological Answer :

Assay Standardization : Ensure consistent buffer composition (e.g., 10 mM Mg for G-protein coupled receptors).

Orthogonal Validation : Confirm binding using surface plasmon resonance (SPR) alongside radioligand assays.

Metabolite Interference : Test for compound degradation in assay media (e.g., ester hydrolysis) via LC-MS/MS.

Species-Specificity : Compare human vs. rodent receptor isoforms transfected in CHO cells .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Moieties to Modify :

- Piperazine Ring : Replace 2-methoxyphenyl with 4-fluorophenyl to enhance blood-brain barrier permeability.

- Thiophene : Substitute with furan to reduce metabolic oxidation.

- Computational Tools : Use molecular docking (AutoDock Vina) to predict binding poses at 5-HT and MD simulations (GROMACS) to assess stability.

- In Vivo Correlation : Test lead derivatives in rodent models for pharmacokinetics (AUC, t) and behavioral assays (e.g., forced swim test for antidepressant activity) .

Q. What analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column (gradient: 5–95% acetonitrile in 20 minutes).

- NMR Relaxation Editing : Suppress solvent signals to highlight low-abundance contaminants.

- Elemental Analysis : Verify stoichiometric ratios (e.g., N% deviation <0.3% indicates unreacted amine).

- ICP-MS : Screen for heavy metal residues (e.g., Pd from coupling catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.